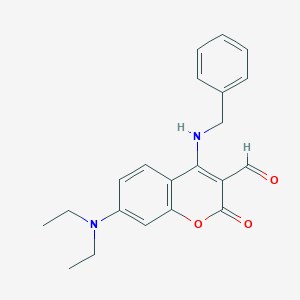![molecular formula C22H27ClN2O2 B274365 N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BOC-3-amine and has been studied extensively for its biological activity and potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of BOC-3-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, BOC-3-amine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
BOC-3-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as an acetylcholinesterase inhibitor, BOC-3-amine has been shown to exhibit antioxidant properties and to modulate the activity of certain ion channels in the brain. These effects may contribute to its potential therapeutic uses in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BOC-3-amine for lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to study the specific biological pathways that are affected by BOC-3-amine. However, one limitation of BOC-3-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BOC-3-amine. One area of interest is the development of more efficient synthesis methods for BOC-3-amine, which could make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of BOC-3-amine and to identify its potential therapeutic uses in the treatment of neurological disorders. Finally, the development of more soluble derivatives of BOC-3-amine could facilitate its use in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of BOC-3-amine involves several steps, including the protection of the amine group, the formation of the bicyclic ring, and the deprotection of the amine group. The most common method for synthesizing BOC-3-amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-hydroxybenzyl alcohol in the presence of a base to form the protected intermediate. This intermediate is then reacted with 1-azabicyclo[2.2.2]octane to form the bicyclic ring, followed by deprotection of the amine group to yield BOC-3-amine.
Aplicaciones Científicas De Investigación
BOC-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Additionally, BOC-3-amine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H27ClN2O2 |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H27ClN2O2/c1-26-21-12-17(13-24-20-14-25-9-7-18(20)8-10-25)11-19(23)22(21)27-15-16-5-3-2-4-6-16/h2-6,11-12,18,20,24H,7-10,13-15H2,1H3 |
Clave InChI |
SJSVHBIGZBAXFI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
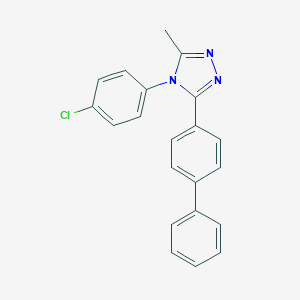
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
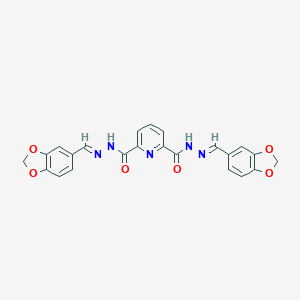
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
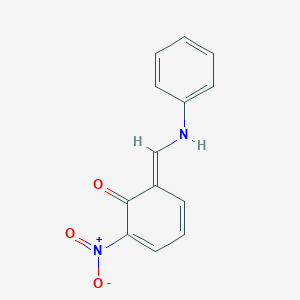
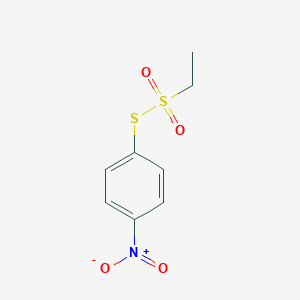
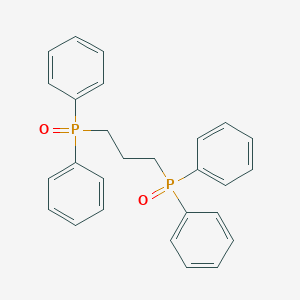
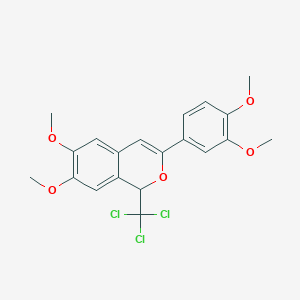
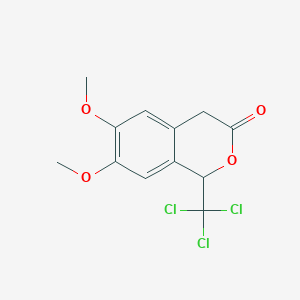
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
